4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized via the decarbonylation of furfural using palladium or nickel catalysts . The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . The final step involves the coupling of the furan-2-carbonyl intermediate with the tetrahydroquinoline derivative and subsequent sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives such as furoic acid.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furoic acid and other oxidized furan derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan ring can interact with biological membranes, affecting their integrity and function . The tetrahydroquinoline moiety may interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Furoic Acid: A simple furan derivative with similar oxidation properties.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure but similar enzyme inhibition properties.
Tetrahydroquinoline Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-14-12-16(22)7-9-20(14)29(26,27)23-17-8-6-15-4-2-10-24(18(15)13-17)21(25)19-5-3-11-28-19/h3,5-9,11-13,23H,2,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWJZGRYRHHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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